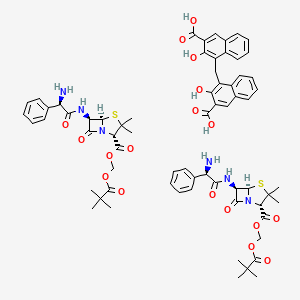

Pivampicillin pamoate

Description

Properties

CAS No. |

39030-72-3 |

|---|---|

Molecular Formula |

C67H74N6O18S2 |

Molecular Weight |

1315.5 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1 |

InChI Key |

RYPIBFIQHKWKBM-WDPVPZODSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Pivampicillin Pamoate Synthesis and Structural Elucidation Methodologies

Synthetic Pathways for Pivampicillin (B1678493) Pamoate

The synthesis of pivampicillin pamoate is a multi-step process that begins with the modification of the ampicillin (B1664943) molecule to form pivampicillin, which is then combined with pamoic acid to form the final salt.

A key synthetic route to pivampicillin involves the esterification of the carboxylic acid group of a protected ampicillin derivative. A common method employs the reaction of a salt of an ampicillin precursor with chloromethyl pivalate (B1233124). For instance, potassium D(-)-α-azidobenzylpenicillinate can be reacted with chloromethyl pivalate in a suitable solvent like acetone, often in the presence of a catalyst such as sodium iodide. chemicalbook.com This reaction results in the formation of pivaloyloxymethyl D(-)-α-azidobenzylpenicillinate. chemicalbook.com The azido (B1232118) group (-N3) serves as a protecting group for the amino function of the ampicillin side chain.

The subsequent step involves the reduction of the azido group to an amino group (-NH2) to yield pivampicillin. This transformation is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere. chemicalbook.com The reaction is carried out in a solvent system such as ethyl acetate (B1210297) and a phosphate (B84403) buffer. chemicalbook.com Following the reduction, the product is isolated, often as a hydrochloride salt, which can be crystallized from a solvent like isopropanol. chemicalbook.com

The final step is the formation of the pamoate salt. This is achieved by reacting the pivampicillin base or a salt form like pivampicillin hydrochloride with pamoic acid (also known as embonic acid). This acid-base reaction results in the formation of this compound, a salt that often exhibits favorable properties for pharmaceutical formulations. googleapis.com

Chemical Derivatization Strategies for Prodrug Development

The development of pivampicillin is a prime example of a successful prodrug strategy aimed at improving the oral absorption of a parent drug, in this case, ampicillin. Ampicillin itself has limited oral bioavailability. By converting the polar carboxylic acid group of ampicillin into a more lipophilic ester, its ability to permeate the lipid-rich membranes of the gastrointestinal tract is enhanced. wikipedia.orggoogle.com

Pivampicillin is specifically a pivaloyloxymethyl ester of ampicillin. wikipedia.orgdrugbank.com This "double ester" design is a sophisticated derivatization strategy. After absorption, the ester linkage is cleaved by non-specific esterases present in the body to release the active ampicillin, along with formaldehyde (B43269) and pivalic acid. google.comnih.gov

This prodrug approach has been applied to other β-lactam antibiotics as well, leading to the development of other ampicillin prodrugs like bacampicillin (B1208201) and talampicillin (B1682922), which also feature ester modifications to enhance their pharmacokinetic profiles. nih.gov The core principle is to temporarily mask the polar functional group responsible for poor absorption with a lipophilic promoiety that is later removed in vivo.

Advanced Spectroscopic Methods for Structural Characterization

The precise chemical structure of this compound is confirmed through a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For a related ampicillin ester, the protons of the β-lactam ring and the side chain show characteristic chemical shifts and coupling patterns. ucl.ac.be In pivampicillin, the pivaloyloxymethyl group would exhibit a distinct singlet for the nine equivalent protons of the tert-butyl group and a characteristic signal for the methylene (B1212753) protons of the -OCH₂O- linker.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of pivampicillin is the resonance of the ester carbonyl carbon, which appears at a distinct chemical shift. sci-hub.se The spectrum would also show characteristic signals for the carbons of the β-lactam ring, the phenyl group, the pivaloyl group, and the pamoate counter-ion.

| Proton (¹H) | Approximate Chemical Shift (ppm) |

| Phenyl protons | 7.2 - 7.5 |

| Amide NH | Varies |

| β-lactam CH | 5.4 - 5.6 |

| Side chain CH | ~5.5 |

| -OCH₂O- | 5.7 - 5.9 |

| Thiazolidine (B150603) CH | ~4.4 |

| Pivaloyl CH₃ | ~1.2 (singlet) |

| Thiazolidine CH₃ | 1.4 - 1.6 |

| Pamoate aromatic protons | Varies |

| Pamoate methylene proton | Varies |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The table presents estimated values based on data for related compounds.

| Carbon (¹³C) | Approximate Chemical Shift (ppm) |

| Ester C=O | ~177 |

| Amide C=O | ~172 |

| β-lactam C=O | ~175 |

| Phenyl carbons | 125 - 140 |

| β-lactam carbons | 57 - 68 |

| Thiazolidine carbons | 60 - 75 |

| -OCH₂O- | ~81 |

| Pivaloyl quaternary C | ~39 |

| Pivaloyl CH₃ | ~27 |

| Thiazolidine CH₃ | 25 - 33 |

| Pamoate carbons | Varies |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The table presents estimated values based on data for related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

In the analysis of pivampicillin, the protonated molecule [M+H]⁺ is observed, where M is the molecular weight of pivampicillin. nih.gov High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which in turn can be used to deduce the elemental composition.

The fragmentation pattern of pivampicillin in the mass spectrometer provides crucial structural information. Common fragmentation pathways for penicillins involve the cleavage of the β-lactam ring and the loss of side chains. For pivampicillin, a characteristic fragmentation would be the loss of the pivaloyloxymethyl group. The fragmentation of the ampicillin core would lead to characteristic ions, such as the one corresponding to the thiazolidine ring. nih.gov

| Ion | m/z (mass-to-charge ratio) | Description |

| [Pivampicillin+H]⁺ | 464.18 | Protonated pivampicillin molecule |

| Fragment 1 | 350.1 | Loss of the pivaloyloxymethyl group, corresponding to protonated ampicillin |

| Fragment 2 | 160.0 | Characteristic fragment of the thiazolidine ring of the penicillin core |

| Fragment 3 | 106.1 | Fragment corresponding to the phenylglycyl side chain |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would show characteristic absorption bands for its various functional groups.

A key feature is the strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, which typically appears at a high wavenumber (around 1770 cm⁻¹). researchgate.net Additionally, the spectrum would exhibit absorption bands for the ester carbonyl (C=O) of the pivaloyloxymethyl group, the amide carbonyl (C=O) of the side chain, the C-O stretching of the ester, and the vibrations associated with the aromatic rings of both the ampicillin side chain and the pamoate counter-ion. The O-H and C=O stretching vibrations of the carboxylic acid groups of the pamoate moiety would also be present.

| Functional Group | **Characteristic Absorption Band (cm⁻¹) ** |

| β-Lactam C=O stretch | ~1770 |

| Ester C=O stretch | ~1750 |

| Amide C=O stretch | ~1680 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O stretch (ester) | 1300 - 1000 |

| O-H stretch (pamoate) | 3000 - 2500 (broad) |

| C=O stretch (pamoate) | ~1650 |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Enzymatic Hydrolysis and Biotransformation of Pivampicillin Pamoate

Mechanistic Studies of Esterase-Mediated Hydrolysis

Pivampicillin (B1678493), a pivaloyloxymethyl ester of ampicillin (B1664943), is a prodrug designed to enhance the oral bioavailability of its parent antibiotic. patsnap.comnih.govwikipedia.org The core mechanism of its activation is enzymatic hydrolysis, a process mediated by esterases. patsnap.com This biotransformation involves the cleavage of the ester bond, which is the most common and facile type of prodrug activation. scirp.org

The hydrolysis of pivampicillin is a multi-step process. It is categorized as an enzyme-triggered prodrug activation that can involve a two-step sequence: an initial hydrolysis of the ester by esterases, followed by a spontaneous cleavage of the resulting linker. scirp.org This reaction yields three distinct molecules: the active antimicrobial agent, ampicillin; formaldehyde (B43269); and pivalic acid. nih.govdrugbank.com The esterification of ampicillin's polar carboxylate group into the more lipophilic pivampicillin facilitates its absorption through cellular membranes. patsnap.comscirp.org Once absorbed, the ester linkage is readily attacked by esterase enzymes. patsnap.com

Studies have shown that the esterification of the carboxylate function weakens the β-lactam ring of the penicillin core. ucl.ac.be This makes the prodrug ester more susceptible to hydrolysis compared to the parent drug. ucl.ac.be The productive pathway of hydrolysis leads to the release of active ampicillin, while a non-productive pathway can lead to the formation of inactive, ring-opened derivatives. ucl.ac.be For pivampicillin, the kinetic balance favors the productive pathway, ensuring efficient release of ampicillin. ucl.ac.be

Identification and Characterization of Enzymes Responsible for Prodrug Activation

The activation of pivampicillin is carried out by a broad range of non-specific esterases present throughout the body. nih.govdrugbank.com These enzymes are not highly specific, allowing them to hydrolyze a wide variety of ester linkages. patsnap.com The primary enzymes implicated in this process are carboxylesterases. researchgate.net

While the term "non-specific esterases" is general, research has pointed towards several types of esterases that could potentially be involved, including ester hydrolase, lipase, and cholinesterase. In vitro studies using Caco-2 cell lysates, which are a model for the human intestinal epithelium, have demonstrated significant esterase-dependent conversion of pivampicillin to ampicillin. nih.govresearchgate.net This activity can be inhibited by esterase inhibitors such as bis(4-nitrophenyl)-phosphate (BNPP), confirming the enzymatic nature of the activation. researchgate.net

Interestingly, not all esterases are equally effective. One study using pivampicillin monolayers found that while penicillinase could induce intensive hydrolysis, dog liver esterase showed no activity. nih.gov This highlights that while the activating enzymes are widespread, there is some degree of selectivity. The ubiquity of these enzymes in tissues like the intestine and in the blood ensures that the prodrug is rapidly converted to its active form upon absorption. patsnap.com

Kinetics of Pivampicillin Pamoate to Ampicillin Conversion

In vitro kinetic studies have provided more detailed insights into this conversion. The enzymatic hydrolysis follows Michaelis-Menten kinetics, where the rate is dependent on the concentration of the enzyme. nih.gov Studies using polarized Caco-2 cells, which mimic the intestinal barrier, have elucidated the kinetics of both the prodrug and the resulting active drug.

In one such study, the cellular accumulation of pivampicillin in Caco-2 cells reached its maximum at approximately 30 minutes, after which it slowly declined. nih.gov In contrast, the accumulation of the generated ampicillin continued to rise throughout the experiment. nih.gov Efflux studies from pre-loaded Caco-2 cells demonstrated a rapid clearance of pivampicillin with a half-life of about 52 seconds at 37°C. nih.gov

The table below summarizes key kinetic findings from in vitro studies.

| Parameter | Cell/System | Value/Observation |

| Conversion Rate | In vivo (post-absorption) | >99% conversion to ampicillin within 15 minutes. nih.govdrugbank.com |

| Pivampicillin Half-Life | In vivo | ~1 hour. nih.gov |

| Pivampicillin Accumulation | Caco-2 Cells | Peak accumulation at ~30 minutes. nih.gov |

| Pivampicillin Efflux Half-Life | Caco-2 Cells (37°C) | ~52 seconds. nih.gov |

| Hydrolysis Kinetics | Monolayer System | Follows Michaelis-Menten kinetics. nih.gov |

| Ampicillin Generation | Caco-2 Cells | Continuous accumulation over time from pivampicillin. nih.gov |

This table is generated from data found in the text.

Cellular and Tissue Localization of Prodrug Hydrolysis Enzymes

The esterases responsible for hydrolyzing pivampicillin are widely distributed, ensuring that the prodrug is activated efficiently as it enters the body. The primary site for this bioconversion is the gastrointestinal tract, particularly during its absorption through the intestinal epithelium. nih.govdrugbank.com

Studies using Caco-2 cells have confirmed that the intestinal cells themselves are a key location for the conversion of pivampicillin into ampicillin. nih.govresearchgate.net Once pivampicillin enters the intestinal epithelial cells, it is rapidly hydrolyzed intracellularly. nih.govresearchgate.net The resulting ampicillin is then preferentially transported out of the cells through the basolateral side, entering the bloodstream. nih.govresearchgate.net

Beyond the intestinal wall, these non-specific esterases are also abundant in the blood and most other body tissues. patsnap.comdrugbank.com This widespread distribution means that any pivampicillin that might escape initial hydrolysis in the gut wall is quickly converted in the systemic circulation or within other tissues. The cellular location of these hydrolytic enzymes is primarily the cytoplasm. nih.gov This ensures that once the lipophilic prodrug crosses the cell membrane, it has immediate access to the enzymes required for its activation.

Metabolite Generation and Subsequent Biotransformation Pathways

The enzymatic hydrolysis of this compound results in the generation of three primary metabolites:

Ampicillin : The therapeutically active antibiotic.

Formaldehyde

Pivalic Acid (derived from the pivaloyloxymethyl ester promoiety). nih.govdrugbank.com

Ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. patsnap.comnih.gov The subsequent fate of the other two metabolites is also of importance.

Pivalic acid undergoes its own biotransformation pathway. It is primarily eliminated from the body after forming a conjugate with carnitine. wikipedia.org This process can lead to a noticeable decrease in blood carnitine levels, especially with prolonged use of pivalate-releasing prodrugs. wikipedia.org The resulting pivaloylcarnitine (B1222081) is then excreted. The generation of formaldehyde is a consequence of the breakdown of the methylene (B1212753) bridge in the ester promoiety.

Preclinical Pharmacokinetic and Biopharmaceutical Investigations of Pivampicillin Pamoate

Mechanisms of Gastrointestinal Absorption and Cellular Uptake

Pivampicillin's enhanced absorption is attributed to its increased lipophilicity compared to ampicillin (B1664943). patsnap.com This characteristic allows it to be more readily absorbed from the gastrointestinal tract. patsnap.com Following oral administration, pivampicillin (B1678493) is rapidly absorbed and subsequently hydrolyzed by non-specific esterases present in the intestinal wall, blood, and other tissues. drugbank.compatsnap.com This enzymatic action releases the active drug, ampicillin, along with pivalic acid and formaldehyde (B43269). mims.com More than 99% of the absorbed pivampicillin is converted to ampicillin within 15 minutes of absorption. drugbank.com

The cellular uptake of many drug molecules, particularly those formulated as nanoparticles, occurs through endocytosis. nih.govmdpi.com This process can be divided into phagocytosis for larger particles and pinocytosis for fluids and solutes. mdpi.com Specific pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis are involved. mdpi.comnih.gov While the specific cellular uptake mechanisms for pivampicillin pamoate are not extensively detailed in the provided search results, the general principles of drug absorption and the known behavior of prodrugs suggest that its lipophilic nature facilitates its passage across the intestinal membrane, followed by intracellular enzymatic conversion to ampicillin.

Comparative Bioavailability Studies (Preclinical Models)

Preclinical studies in various animal models have consistently demonstrated the superior bioavailability of pivampicillin compared to ampicillin when administered orally.

In a study involving horses, the oral administration of pivampicillin to starved and fed animals resulted in maximum plasma concentrations of ampicillin of 3.80 µg/mL and 5.12 µg/mL, respectively. researchgate.net The time to reach maximum concentration was 2 hours in starved horses and 1 hour in fed horses. researchgate.net The absolute bioavailability of pivampicillin was 30.9% in starved horses and 35.9% in fed horses, which was significantly higher than the 5.3% bioavailability of orally administered amoxicillin (B794) in starved horses. researchgate.net

Another study in rats using sultamicillin, a different prodrug of ampicillin, showed that giving ampicillin as a prodrug increased its oral absorption by 2.5 times. fao.org

Table 1: Comparative Bioavailability of Pivampicillin in Horses

| Parameter | Starved Horses | Fed Horses |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 3.80 µg/mL | 5.12 µg/mL |

| Time to Cmax (Tmax) | 2 hours | 1 hour |

| Absolute Bioavailability | 30.9% | 35.9% |

Data from a study on the oral administration of pivampicillin to horses. researchgate.net

Distribution Dynamics of Ampicillin (Active Metabolite)

Once absorbed and converted to ampicillin, the active metabolite distributes throughout the body. In horses, ampicillin administered intravenously had a distribution volume of 0.180 L/kg. researchgate.net Following oral administration of pivampicillin, ampicillin achieves clinically relevant concentrations in pulmonary epithelial lining fluid (PELF), a key site for respiratory infections. researchgate.net The ratio of the area under the curve (AUC) in PELF to the AUC in plasma over 12 hours was 1.00 after pivampicillin administration, indicating excellent penetration into this site. researchgate.net

Studies in rats have shown that ampicillin is evenly distributed in all tissues, with the highest concentrations found in the liver and kidney. fao.org

Excretion Pathways of this compound Metabolites

The primary route of excretion for the active metabolite, ampicillin, is through the kidneys. mims.com After administration of pivampicillin, a significant portion of the dose is excreted in the urine as ampicillin. nih.gov One study reported that about 70% of a pivampicillin dose is excreted in the urine as ampicillin within 6 hours. mims.com Another study found the urinary excretion of ampicillin to be between 67% and 73% following pivampicillin administration. nih.govnih.gov

Biliary excretion is another pathway for drug elimination, where drugs are secreted into the bile and then enter the gastrointestinal tract. unil.ch This can sometimes lead to an enterohepatic cycle, where the drug is reabsorbed from the intestine. unil.ch While the search results mention that metabolites of other drugs have been detected in bile and feces, specific details on the biliary excretion of this compound metabolites are not extensively covered. nih.gov However, the high percentage of ampicillin recovered in the urine suggests that renal excretion is the predominant pathway. nih.govnih.govmims.com

Influence of Biological Factors on Prodrug Pharmacokinetics

Several biological factors can influence the pharmacokinetics of pivampicillin.

Food: The presence of food can delay the absorption of pivampicillin. nih.gov In a study on horses, feeding before administration of pivampicillin led to a higher maximum plasma concentration of ampicillin that was reached more quickly compared to starved horses. researchgate.net However, a study in human volunteers found that while food delayed the absorption of both ampicillin and pivampicillin, it only decreased the total absorption of ampicillin, not pivampicillin. nih.gov

Co-administration of other drugs: Probenecid, when administered concurrently, can prolong the half-life of pivampicillin by blocking the renal tubular secretion of its active metabolite, ampicillin. drugbank.comnih.gov Conversely, antacids may reduce the absorption of pivampicillin. mims.comnih.gov

Disease states: Conditions affecting renal function can impact the excretion of ampicillin and may require dosage adjustments, although this falls outside the preclinical scope. mims.com Similarly, hepatic or gallbladder diseases can inhibit biliary excretion of drugs. unil.ch

Molecular Mechanism of Action of Ampicillin Active Moiety of Pivampicillin Pamoate

Targeting Penicillin-Binding Proteins (PBPs)

The primary targets of ampicillin (B1664943) within bacterial cells are a group of enzymes known as Penicillin-Binding Proteins (PBPs). walshmedicalmedia.comnih.gov These proteins are typically found anchored to the bacterial cell membrane and play crucial roles in the final stages of building the cell wall. patsnap.comnih.gov PBPs are a type of transpeptidase enzyme essential for bacterial life. wikipedia.org

The action of ampicillin is a two-step process. First, the antibiotic binds to these PBP receptors. nih.govsimsonpharma.com This binding is highly specific and is the initial event that leads to the drug's antibacterial effect. patsnap.com Different bacteria possess a variety of PBPs, and the effectiveness of ampicillin can depend on its affinity for these specific proteins in a given bacterial species. oup.com For example, Streptococcus pneumoniae has several PBPs that are targets for ampicillin, including PBP1a, PBP1b, PBP2a, and PBP2B. drugbank.com

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is primarily composed of a polymer called peptidoglycan, which forms a mesh-like layer providing structural rigidity. patsnap.comsigmaaldrich.com This rigidity is vital for the bacterium to survive in its environment, protecting it from osmotic pressure that could otherwise cause it to burst. patsnap.com Peptidoglycan consists of long glycan chains made of alternating N-acetylglucosamine and N-acetylmuramic acid units. oup.com These chains are cross-linked by short peptide bridges. oup.com

PBPs catalyze the final step in peptidoglycan synthesis, which is the transpeptidation reaction that creates these crucial peptide cross-links. oup.com By binding to PBPs, ampicillin inhibits their enzymatic activity. patsnap.com This inhibition prevents the cross-linking of the peptidoglycan chains, which weakens the cell wall's structural integrity. patsnap.comwalshmedicalmedia.com Without a properly formed and maintained peptidoglycan layer, the bacterial cell wall becomes defective and unable to withstand the internal turgor pressure. patsnap.com

Table 1: Key Stages of Peptidoglycan Synthesis and Points of Inhibition

| Stage | Description | Role of PBPs | Effect of Ampicillin |

| Precursor Synthesis | Peptidoglycan building blocks are synthesized in the cytoplasm. sigmaaldrich.com | Not directly involved. | No direct inhibition at this stage. |

| Glycan Chain Elongation | Glycosyltransferase enzymes (sometimes part of Class A PBPs) link the building blocks to form long glycan chains. oup.com | Class A PBPs catalyze this step. | Inhibition of Class A PBPs disrupts chain elongation. |

| Peptide Cross-linking | Transpeptidase enzymes (the primary function of most PBPs) create peptide bonds between adjacent glycan strands. oup.com | Class A and Class B PBPs catalyze this crucial final step. oup.com | Acylates the PBP active site, preventing the formation of cross-links and destabilizing the cell wall. patsnap.comwikipedia.org |

Structural Basis of Ampicillin-PBP Interactions

The inhibitory action of ampicillin is rooted in its structural similarity to D-alanyl-D-alanine, the terminal amino acid sequence of the peptide precursors used by PBPs to build the cell wall. sigmaaldrich.comasm.org This molecular mimicry allows ampicillin to fit into the active site of the PBP enzyme. asm.org

The core of ampicillin's structure is the β-lactam ring, a four-membered cyclic amide. asm.org When ampicillin binds to a PBP, the catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. wikipedia.orgasm.org This attack opens the highly strained ring and results in the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgasm.org This reaction is effectively irreversible and inactivates the PBP enzyme, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.org

Crystal structure analyses of PBPs in complex with ampicillin have revealed the specific interactions that stabilize this binding. For instance, in Listeria monocytogenes PBPD2, while the core β-lactam structure is recognized by a common set of residues, the unique R1 side chain of ampicillin forms distinct interactions with the protein. asm.org These specific interactions contribute to the antibiotic's potency against particular PBPs. asm.org

Bactericidal Action and Cellular Lysis Mechanisms

The inhibition of peptidoglycan synthesis and the resulting weakened cell wall lead directly to the death of the bacterium. patsnap.comnih.gov This bactericidal effect is the consequence of the cell's inability to maintain its structural integrity in a typically hypotonic environment. nih.govsimsonpharma.com The high internal osmotic pressure, no longer contained by a robust cell wall, forces the cell membrane to bulge outwards, eventually leading to rupture and cell lysis. patsnap.comnih.gov

In addition to this direct physical consequence, the inactivation of PBPs may also trigger a more complex cellular response. It is thought that ampicillin's binding to PBPs can interfere with the regulation of bacterial cell wall autolytic enzymes, known as autolysins. drugbank.comla.gov Under normal conditions, autolysins are involved in cell wall remodeling and separation during cell division. By potentially interfering with an autolysin inhibitor, ampicillin may lead to uncontrolled autolytic activity, which further degrades the peptidoglycan matrix and accelerates cell lysis. drugbank.com Therefore, the bactericidal action of ampicillin is a combination of inhibiting cell wall construction and promoting its enzymatic breakdown. drugbank.comnih.gov

Structure Activity Relationship Sar Studies of Pivampicillin Pamoate and Analogues

Correlations between Prodrug Structure and Enzymatic Hydrolysis Efficiency

The conversion of pivampicillin (B1678493) to ampicillin (B1664943) is a critical step that relies on the enzymatic cleavage of its ester bond by non-specific esterases present in tissues and blood. nih.gov The structure of the prodrug moiety is directly correlated with the rate and efficiency of this hydrolysis.

Pivampicillin is classified as a tripartite or "double ester" prodrug, where a linker connects the pivalic acid promoiety to the ampicillin molecule. orientjchem.org This design overcomes the steric hindrance that would occur if a simple alkyl or aryl ester were attached directly to the thiazolidine (B150603) carboxyl group of ampicillin, which would impede enzymatic action. orientjchem.org The hydrolysis process for these acyloxymethyl esters involves a two-step cascade. First, esterases cleave the terminal ester bond, releasing pivalic acid and forming an unstable hydroxymethyl ester intermediate. This intermediate then spontaneously decomposes, releasing the active drug, ampicillin, and formaldehyde (B43269).

The efficiency of this process is dependent on the competition between the productive hydrolysis of the ester bond (kp) and the non-productive hydrolysis of the β-lactam ring (knp). ucl.ac.be For a prodrug to be effective, the rate of ester cleavage must be significantly faster than the degradation of the β-lactam ring. ucl.ac.be Studies on various ampicillin esters have shown that the rate of hydrolysis increases with the electron-withdrawing power of the alcoholic part of the ester, which is consistent with a base-catalyzed mechanism. ucl.ac.be In the case of pivampicillin, the competition between these two pathways favors the release of ampicillin. ucl.ac.be

Research using Caco-2 cell lysates, which mimic the intestinal environment, has demonstrated that pivampicillin is effectively converted to free ampicillin by cellular esterases. nih.gov This enzymatic release can be inhibited by esterase inhibitors like bis(4-nitrophenyl)-phosphate (BNPP), confirming the crucial role of these enzymes in the bioactivation process. nih.gov The rate of this enzymatic conversion is rapid; it is estimated that over 99% of absorbed pivampicillin is converted to ampicillin within 15 minutes.

The stability of the prodrug is a key factor; it must be stable enough to be absorbed intact but labile enough for rapid enzymatic cleavage post-absorption. nih.gov The structure of the pivaloyloxymethyl ester provides this balance, allowing for efficient delivery of the parent drug. nih.gov

Impact of Pivaloyloxymethyl Ester Modification on Biological Activity

The primary purpose of the pivaloyloxymethyl ester modification is to enhance the oral bioavailability of ampicillin by increasing its lipophilicity. wikipedia.org This increased lipophilicity facilitates the passive diffusion of the prodrug across the gastrointestinal barrier. uobabylon.edu.iq However, this structural change also has a direct impact on the biological activity at a cellular level, particularly concerning intracellular pathogens.

Studies using macrophage cell lines (J774) infected with Listeria monocytogenes have shown that pivampicillin leads to a significant accumulation of ampicillin inside the cells. nih.govresearchgate.net When macrophages were incubated with pivampicillin, a marked four- to 25-fold accumulation of ampicillin was observed, whereas no such accumulation occurred when cells were incubated with free ampicillin itself. nih.govresearchgate.net This demonstrates that the prodrug form can effectively deliver the active antibiotic to an intracellular site of infection.

The intact pivampicillin prodrug is largely inactive. orientjchem.org Its antibacterial effect is realized upon hydrolysis to ampicillin. nih.govresearchgate.net This was demonstrated in experiments where the addition of β-lactamase to the extracellular medium nullified the antibacterial activity of free ampicillin but not that of pivampicillin. nih.gov This suggests that pivampicillin can penetrate the cell or associate with the cell membrane, protecting the β-lactam ring from extracellular enzymes and allowing for subsequent intracellular release of active ampicillin. nih.gov

Even at low extracellular concentrations where free ampicillin lost its activity, pivampicillin remained effective against intracellular Listeria monocytogenes, highlighting the efficiency of the prodrug in achieving therapeutic intracellular concentrations of ampicillin. nih.govresearchgate.net This enhanced intracellular delivery is a direct consequence of the pivaloyloxymethyl ester modification, which allows the molecule to bypass the poor cellular penetration of the more polar parent drug, ampicillin. researchgate.net

Design Principles for Enhanced Oral Bioavailability through Prodrug Formation

The development of pivampicillin is a classic example of applying prodrug design principles to overcome pharmacokinetic barriers, specifically the poor oral absorption of the parent drug, ampicillin. nih.gov Several key principles are at play:

Increasing Lipophilicity : The prodrug approach aims to find an optimal balance of lipophilicity. The molecule must be lipid-soluble enough to cross cell membranes but also retain sufficient aqueous solubility for formulation and transport to the site of absorption. The pivaloyloxymethyl ester of ampicillin achieves this balance, leading to nearly complete absorption (98-99%) compared to less than 50% for ampicillin itself. uobabylon.edu.iq

Ensuring Bioreversibility : A critical design principle is that the prodrug must be efficiently and rapidly converted back to the active parent drug in vivo. wiley.com Pivampicillin is designed for cleavage by ubiquitous non-specific esterases found in the intestinal wall, blood, and other tissues. nih.govnih.gov The tripartite structure with the acyloxymethyl ester linkage is specifically designed to be labile to these enzymes, ensuring a rapid release of ampicillin after absorption. orientjchem.org

Minimizing Pre-systemic Metabolism of the Parent Drug : By being absorbed as an inactive ester, the parent drug is protected from potential degradation in the gastrointestinal tract. The prodrug itself must be stable enough to reach the absorptive tissues before it is hydrolyzed. nih.gov The design of pivampicillin ensures it is absorbed before extensive hydrolysis occurs, delivering a higher concentration of the active drug into systemic circulation. nih.gov

These principles have been successfully applied to other β-lactam antibiotics, leading to the development of orally active cephalosporin (B10832234) prodrugs like cefpodoxime (B17579) proxetil and cefuroxime (B34974) axetil, which also utilize ester modifications to enhance absorption. scielo.br

Comparative SAR of Beta-Lactam Prodrugs

Pivampicillin was one of the first successful ampicillin prodrugs, and its development spurred the creation of other ester prodrugs like bacampicillin (B1208201) and talampicillin (B1682922), all designed to improve ampicillin's oral bioavailability. nih.govmdpi.com Comparing their structures reveals key relationships between the ester promoiety and their pharmacokinetic properties.

Pivampicillin : Utilizes a pivaloyloxymethyl ester. The bulky pivaloyl (tert-butyl) group contributes significantly to the molecule's lipophilicity. orientjchem.org

Bacampicillin : An ethoxycarbonyloxyethyl ester of ampicillin. nih.gov It is also a "double ester" that hydrolyzes rapidly and completely to yield ampicillin, acetaldehyde, ethanol, and carbon dioxide.

Talampicillin : A phthalidyl ester of ampicillin. nih.gov This structure also masks the carboxyl group and increases lipophilicity.

All three prodrugs achieve the primary goal of increasing ampicillin's absorption compared to the parent drug. uobabylon.edu.iq However, the nature of the ester group influences the rate of hydrolysis and the resulting peak serum levels of ampicillin. Bacampicillin, for instance, is reported to produce faster and higher serum concentrations of ampicillin than non-prodrug ampicillin. karger.com

The choice of the ester group is a balance between chemical stability, rate of enzymatic hydrolysis, and the lipophilicity it confers. scirp.org While all these prodrugs are more lipophilic than ampicillin, their relative properties differ, which can affect their performance. The fundamental structure-activity relationship is that masking the polar carboxyl group with a labile, lipophilic ester enhances passive diffusion across the gut wall. mdpi.com The specific kinetics of absorption and hydrolysis are then fine-tuned by the choice of the ester promoiety (pivaloyloxymethyl vs. ethoxycarbonyloxyethyl vs. phthalidyl).

The table below summarizes the key structural differences and resulting properties of these ampicillin prodrugs compared to the parent compound.

| Compound | Prodrug Type | Key Structural Feature | Oral Bioavailability (Approx. %) |

| Ampicillin | Parent Drug | Free carboxylic acid | 20-40% karger.com |

| Pivampicillin | Pivaloyloxymethyl ester | Masks carboxyl group with a bulky, lipophilic pivaloyl group via a methylene (B1212753) linker. orientjchem.org | ~90% annamalaiuniversity.ac.in |

| Bacampicillin | Ethoxycarbonyloxyethyl ester | Masks carboxyl group with an ethoxycarbonyl group via an ethylidene linker. | 98-99% uobabylon.edu.iq |

| Talampicillin | Phthalidyl ester | Masks carboxyl group with a phthalide (B148349) ring system. | High (generally 2-3 times that of ampicillin) |

This table is generated based on data from the text. For interactive features, please view in a compatible application.

This comparative analysis demonstrates a clear SAR principle: acyloxymethyl and related esters are effective promoieties for β-lactam antibiotics, with the specific structure of the acyl group modulating the pharmacokinetic profile. nih.gov

Analytical Methodologies for Pivampicillin Pamoate and Metabolite Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of pivampicillin (B1678493) pamoate, offering high-resolution separation from complex biological matrices and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control and analysis of pivampicillin. Reversed-phase HPLC (RP-HPLC) is commonly employed to quantify the active ingredient and its related substances. veeprho.com A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724). nih.gov For instance, a method for the separation of pivampicillin can be achieved using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com

The validation of HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.govconicet.gov.ar Validation parameters include specificity, linearity, accuracy, precision, and limit of quantification. nih.gov For example, a validated RP-HPLC method for the simultaneous determination of 12 beta-lactam compounds, which could be adapted for pivampicillin, was achieved on a Symmetry C18 column with a gradient elution. nih.gov The eluted compounds were monitored at 215 nm and 254 nm using a photodiode array detector. nih.gov

| Parameter | Typical HPLC Conditions for Pivampicillin Analysis |

| Column | Newcrom R1, C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV at 215 nm and 254 nm |

| Validation | According to ICH guidelines |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of pivampicillin and its metabolites in biological fluids. This technique is particularly valuable for pharmacokinetic studies where low concentrations of the analyte are expected. nih.gov For instance, an LC-MS/MS method was developed to quantify pivmecillinam, a related prodrug, and its active metabolite mecillinam (B1665348) in human plasma. nih.gov This method involved protein precipitation with acetonitrile and separation on an UltimateXB-C18 column. nih.gov The multiple reaction monitoring (MRM) transitions were selected for quantification in positive ion mode. nih.gov

The development of sensitive LC-MS/MS methods allows for the detection of analytes in the low ng/L range. lcms.cz For the analysis of beta-lactam antibiotics in water, an Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system has been utilized. lcms.cz This setup, equipped with an Agilent Jet Stream electrospray ionization source, demonstrates the high sensitivity achievable with modern instrumentation. lcms.cz The identification of ampicillin (B1664943) metabolites in human urine has been successfully performed using liquid chromatography/thermospray mass spectrometry and fast atom bombardment tandem mass spectrometry. nih.gov

| Parameter | Example LC-MS/MS Conditions for a Related Prodrug (Pivmecillinam) |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | UltimateXB-C18 |

| Mobile Phase | Water with 0.1% formic acid and methanol |

| Ionization Mode | Positive Ion Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of volatile and semi-volatile metabolites. researchgate.net While not the primary method for a non-volatile compound like pivampicillin, it is instrumental in identifying volatile metabolites that may arise from its degradation or metabolism by microorganisms. mdpi.com GC-MS-based metabolomics is ideal for identifying small molecules such as organic acids, alcohols, and fatty acids. nih.gov For non-volatile metabolites, a derivatization step is necessary to make them amenable to GC-MS analysis.

The application of GC-MS in metabolite profiling of bacteria can reveal a wide array of volatile organic compounds (VOCs), including ketones, alcohols, and aldehydes. mdpi.comfrontiersin.org This approach can provide insights into the metabolic pathways affected by the presence of an antibiotic.

Nuclear Magnetic Resonance (NMR) Based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and quantitative technique for studying metabolic changes in biological systems in response to drug administration. mdpi.com Untargeted NMR-based metabolomics provides a comprehensive overview of all proton-containing metabolites in a sample, requiring minimal sample preparation and offering high reproducibility. mdpi.com This makes it a valuable tool for investigating the metabolic fingerprint of pivampicillin administration.

¹H NMR is typically used for metabolomics due to its high sensitivity. nih.gov The technique can be applied to identify and quantify metabolites in complex mixtures, such as cell extracts or biofluids, to understand the metabolic pathways affected by a compound. nih.govleibniz-ipht.de For example, NMR metabolomics has been used to study the metabolic response of Escherichia coli to different antibiotics, providing insights into their mechanisms of action. leibniz-ipht.de While less sensitive than MS-based methods, NMR's non-destructive nature and ability to identify novel compounds are significant advantages. nih.govnih.gov

Method Validation for Research Applications

The validation of analytical methods is critical to ensure the reliability and accuracy of research findings. According to ICH guidelines, validation involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness. ikev.orgmdpi.com

System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. mdpi.com These tests typically include parameters such as theoretical plates, tailing factor, and repeatability of injections. nih.gov For instance, in the validation of an HPLC method, accuracy is often assessed through recovery studies at different concentration levels. nih.gov

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of scatter between a series of measurements from the same homogeneous sample. |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with suitable precision and accuracy. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. |

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex biological matrices such as plasma, urine, and tissue. researchgate.netnih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

For the analysis of penicillins in biofluids, sample preparation is essential to enhance the accuracy, precision, and sensitivity of the analytical method. researchgate.net Protein precipitation with organic solvents like acetonitrile is a simple and widely used method. nih.gov For more complex matrices or when lower detection limits are required, SPE is often preferred. nih.gov Molecularly imprinted polymers (MIPs) can be used as sorbents in SPE (MISPE) to achieve high selectivity for the target analytes. researchgate.netnih.gov Additionally, microsample preparation techniques, such as volumetric absorptive microsampling (VAMS), are gaining popularity as they require smaller sample volumes. nih.gov

Bacterial Resistance Mechanisms Relevant to Ampicillin

Beta-Lactamase Production and Hydrolytic Inactivation of Ampicillin (B1664943)

The most prevalent mechanism of resistance to ampicillin in Gram-negative bacteria is the production of beta-lactamase enzymes. wikipedia.org These enzymes catalyze the hydrolysis of the amide bond within the beta-lactam ring, a core structural feature of penicillins and other beta-lactam antibiotics. nih.govwikipedia.org This chemical modification renders the antibiotic inactive, as the intact ring is essential for binding to its target, the penicillin-binding proteins (PBPs). libretexts.orgnih.gov

Beta-lactamases are a diverse group of enzymes and have been categorized into different classes based on their amino acid sequences (Ambler classification) and functional characteristics. The Ambler classification divides them into four molecular classes: A, B, C, and D. nih.govmicrobeonline.com Classes A, C, and D are serine-based enzymes, while class B enzymes are metallo-beta-lactamases that require zinc for their activity. nih.govmsdmanuals.com

Several specific beta-lactamases are commonly associated with ampicillin resistance. For instance, TEM-1 is the most frequently encountered beta-lactamase in Gram-negative bacteria, and it is responsible for up to 90% of ampicillin resistance in Escherichia coli. wikipedia.org Another common beta-lactamase, SHV-1, shares structural similarities with TEM-1 and is a significant cause of plasmid-mediated ampicillin resistance in Klebsiella pneumoniae. wikipedia.orgyoutube.com

| Ambler Class | Active Site | Primary Substrates | Inhibition by Clavulanic Acid | Examples |

|---|---|---|---|---|

| A | Serine | Penicillins, some cephalosporins | Yes | TEM-1, SHV-1 |

| B | Zinc (Metallo-enzyme) | Penicillins, cephalosporins, carbapenems | No | NDM-1, VIM, IMP |

| C | Serine | Cephalosporins | No | AmpC |

| D | Serine | Oxacillin, ampicillin, cephalothin | Poorly | OXA enzymes |

Alterations in Penicillin-Binding Proteins (PBPs)

Beta-lactam antibiotics, including ampicillin, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs). wikipedia.org PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. youtube.com By binding to PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. libretexts.orgyoutube.com

Bacteria can develop resistance to ampicillin through modifications in their PBPs. youtube.com These alterations, which arise from mutations in the genes encoding the PBPs, reduce the binding affinity of beta-lactam antibiotics to these target enzymes. youtube.com Even though the altered PBPs can still perform their function in cell wall synthesis, they are no longer effectively inhibited by the antibiotic. This mechanism is a significant contributor to ampicillin resistance, particularly in Gram-positive bacteria. For example, penicillin resistance in Streptococcus pneumoniae is often due to the acquisition of genes that produce altered PBPs with a decreased affinity for beta-lactam antibiotics. youtube.com

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are protein complexes embedded in the bacterial cell membrane that actively transport a wide range of substances, including antibiotics, out of the cell. This transport process is an important mechanism of intrinsic and acquired resistance in many bacteria. By expelling ampicillin from the bacterial cytoplasm, efflux pumps prevent the antibiotic from reaching its PBP targets in sufficient concentrations to be effective.

Several families of efflux pumps contribute to antibiotic resistance in Gram-negative bacteria. These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. In organisms like E. coli, the AcrAB-TolC efflux system, a member of the RND family, is a major contributor to multidrug resistance, including resistance to ampicillin.

| Efflux Pump Family | Energy Source | Substrates | Example Organisms | Example Pump System |

|---|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton motive force | Broad (including beta-lactams) | E. coli, P. aeruginosa | AcrAB-TolC, MexAB-OprM |

| Major Facilitator Superfamily (MFS) | Proton motive force | Various drugs and metabolites | E. coli, S. aureus | TetA, NorA |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Wide range of substrates | S. aureus, S. pneumoniae | MsbA, LmrA |

| Small Multidrug Resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds, some antibiotics | E. coli, S. aureus | EmrE, QacA |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion gradient or proton motive force | Cationic drugs | V. cholerae, N. gonorrhoeae | NorM, VcmA |

Genetic Determinants of Ampicillin Resistance

The genes responsible for ampicillin resistance are often located on mobile genetic elements such as plasmids and transposons. youtube.com This allows for the horizontal transfer of resistance genes between bacteria of the same or different species, facilitating the rapid spread of resistance.

The most common genetic determinants of ampicillin resistance are the genes encoding beta-lactamases, such as the blaTEM and blaSHV genes. The blaTEM-1 gene, for instance, is frequently found on plasmids in E. coli and other Gram-negative bacteria. wikipedia.org The transfer of these plasmids through conjugation allows bacteria that were previously susceptible to ampicillin to acquire resistance.

In addition to plasmids, transposons can carry resistance genes and "jump" between different DNA molecules, such as from a plasmid to the bacterial chromosome. This integration into the chromosome ensures the stable inheritance of the resistance gene by subsequent generations of bacteria.

Emerging Resistance Patterns to Beta-Lactam Antibiotics

The landscape of bacterial resistance is continually evolving. A significant concern is the emergence of extended-spectrum beta-lactamases (ESBLs). youtube.com These enzymes have evolved from parent beta-lactamases like TEM and SHV through mutations that broaden their substrate specificity. youtube.com ESBLs are capable of hydrolyzing a wider range of beta-lactam antibiotics, including third-generation cephalosporins, in addition to penicillins like ampicillin. microbeonline.com

Furthermore, the rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a major public health threat. While carbapenems are a class of beta-lactam antibiotics that are typically effective against ESBL-producing bacteria, some bacteria have acquired carbapenemases, which are beta-lactamases that can inactivate these last-resort antibiotics. The genes for carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and New Delhi metallo-beta-lactamase (NDM), are often located on mobile genetic elements, contributing to their rapid dissemination.

The increasing prevalence of multidrug-resistant (MDR) organisms is another challenge. These bacteria have accumulated multiple resistance mechanisms, making them resistant to several classes of antibiotics, including ampicillin. The treatment of infections caused by MDR bacteria is often complex and requires the use of combination therapies or newer, more expensive antibiotics.

Computational and Molecular Modeling Studies of Pivampicillin Pamoate

Molecular Docking Simulations for Prodrug-Enzyme Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the interactions between a prodrug and the enzyme responsible for its activation. For pivampicillin (B1678493), this involves its interaction with non-specific esterases found in the gut wall, blood, and other tissues. drugbank.comtaylorandfrancis.com

Although specific molecular docking studies focusing exclusively on pivampicillin with human esterases are not extensively documented in publicly available literature, the methodology is well-established. Such a study would involve docking the pivampicillin molecule into the active site of a relevant human esterase (e.g., human carboxylesterase). The primary goals would be to:

Predict Binding Affinity: Calculate the binding free energy (often reported as a docking score in kcal/mol) to estimate the strength of the interaction. A lower binding energy generally suggests a more favorable interaction.

Identify Key Interactions: Visualize and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between pivampicillin and the amino acid residues in the enzyme's active site.

Elucidate the Binding Pose: Determine the most stable conformation of the prodrug within the active site, which is crucial for the subsequent enzymatic hydrolysis of the ester bond. The orientation of the pivaloyloxymethyl ester group relative to the catalytic triad (B1167595) (e.g., Ser-His-Asp) of the esterase is of particular interest.

These simulations can guide the design of new prodrugs with optimized activation kinetics by modifying the promoiety to enhance or control its interaction with the activating enzyme. researchgate.net

Table 1: Representative Data from a Hypothetical Molecular Docking Study of Pivampicillin with Human Carboxylesterase

This table illustrates the typical results that would be generated from a molecular docking simulation. The data is for illustrative purposes only.

| Parameter | Value/Description | Significance |

| Binding Energy | -8.5 kcal/mol | Indicates a strong, favorable binding interaction between pivampicillin and the enzyme's active site. |

| Hydrogen Bonds | Ser195, Gln250 | Key interactions that stabilize the complex. Ser195 is part of the catalytic triad, crucial for hydrolysis. |

| Hydrophobic Interactions | Trp235, Phe340, Val344 | Interactions involving the pivaloyl and phenyl groups, contributing to the specificity and stability of binding. |

| Predicted Ki | 1.5 µM | The predicted inhibition constant, suggesting a high affinity of the prodrug for the enzyme. |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com It is a powerful tool for calculating various molecular properties, including orbital energies, charge distribution, and the energies of chemical bonds, which are fundamental to understanding a molecule's reactivity.

For ampicillin (B1664943) prodrugs, DFT has been used to study the stability of the ester linkage. A study performed quantum mechanical calculations, including DFT at the B3LYP/6-311G level, on twelve different ampicillin ester prodrugs to estimate the reaction path for the thermal breakage of the R-O bond. uobaghdad.edu.iqresearchgate.net The research aimed to determine which ester groups would be suitable as carrier linkages for ampicillin. The calculations involved determining total energies, heats of formation, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. uobaghdad.edu.iq

These DFT calculations allow researchers to screen potential prodrug linkers in silico by predicting the lability of the ester bond. A linker that is too stable may not release the active drug efficiently, while one that is too unstable may lead to premature hydrolysis before absorption is complete. By analyzing properties like bond rupture energies, researchers can rationally design prodrugs with the desired release profile. exo-ricerca.it

Table 2: Selected DFT-Calculated Properties for Ampicillin Ester Prodrugs

This table presents representative data from a study on various ampicillin esters, illustrating how DFT is used to compare the electronic properties and bond stabilities of different prodrug moieties. Data is derived from findings reported in studies on ampicillin ester prodrugs. uobaghdad.edu.iqresearchgate.net

| Ampicillin Ester Derivative (R-Group) | Heat of Formation (kcal/mol) | HOMO-LUMO Gap (eV) | R-O Bond Rupture Activation Energy (kcal/mol) |

| Methyl | -135.4 | 5.89 | 98.7 |

| Ethyl | -144.2 | 5.85 | 96.5 |

| Propyl | -152.9 | 5.83 | 95.1 |

| Pivaloyloxymethyl (Pivampicillin) | Data not specified in source | Data not specified in source | Data not specified in source |

In Silico Prediction of Prodrug Activation and Biotransformation

Pivampicillin is an inactive prodrug that must undergo biotransformation to release the active drug, ampicillin. This activation is a hydrolysis reaction catalyzed by non-specific esterases, which cleaves the pivaloyloxymethyl ester, yielding ampicillin, formaldehyde (B43269), and pivalic acid. drugbank.com The efficiency of this conversion is critical for the drug's therapeutic success.

In silico biotransformation prediction tools are computational systems designed to forecast the metabolic fate of a chemical compound in the body. springernature.commdpi.com These tools utilize various approaches, including:

Knowledge-Based Systems: These systems contain curated databases of known metabolic reactions and rules derived from experimental data. They can identify functional groups in a query molecule (like the ester in pivampicillin) and predict their susceptibility to enzymatic cleavage.

Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models are trained on large datasets of compounds with known metabolic profiles. frontiersin.org These models can predict whether a new compound will be a substrate for a specific enzyme or metabolic pathway.

Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual organism, incorporating data on enzyme kinetics and tissue distribution.

For pivampicillin, these in silico models could be used to predict its hydrolysis in the intestinal wall and blood. nih.govresearchgate.net They can help estimate the rate of conversion to ampicillin and identify the primary esterases involved, providing valuable insights early in the drug development process without extensive experimental work.

Molecular Dynamics Simulations of Ampicillin-Target Interactions

Once pivampicillin is hydrolyzed to ampicillin, the active antibiotic must reach its bacterial targets. Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. hilarispublisher.com This technique provides a detailed, atomistic view of the dynamic interactions between a drug and its biological targets. Extensive MD simulations have been performed on ampicillin to understand its interaction with two critical bacterial components: penicillin-binding proteins (PBPs) and bacterial porins.

Interaction with Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes essential for cell wall synthesis and are the primary target of β-lactam antibiotics. oup.com MD simulations are used to study the stability of the ampicillin-PBP complex. These simulations can reveal how the drug binds to the PBP active site, the conformational changes that occur upon binding, and the stability of the covalent acyl-enzyme complex that inactivates the enzyme. nih.govbiorxiv.org Understanding these dynamics is crucial for overcoming resistance mechanisms, such as mutations in PBPs that reduce binding affinity. biorxiv.org

Translocation through Bacterial Porins: For Gram-negative bacteria, ampicillin must first cross the outer membrane to reach the PBPs in the periplasmic space. This passage primarily occurs through water-filled channels called porins, such as OmpF in E. coli. nih.govacs.org Numerous MD simulation studies have investigated the translocation of ampicillin through OmpF. acs.orgnih.govpnas.org These simulations have revealed:

The existence of a specific binding site within the narrow constriction zone of the porin. acs.org

The crucial role of electrostatic interactions between the zwitterionic ampicillin and charged residues lining the pore. pnas.org

The free energy profile of translocation, identifying the energy barriers the drug must overcome. acs.org

The specific orientation and conformational changes ampicillin undergoes as it traverses the channel. nih.gov

These detailed insights from MD simulations are invaluable for designing new antibiotics with improved penetration through the outer membrane of resistant bacteria.

Table 3: Summary of Key Findings from Molecular Dynamics Simulations of Ampicillin Interactions

| System Simulated | Key Findings | Significance | References |

| Ampicillin-PBP Complex | The drug-protein complex is stable over the simulation time. Specific hydrogen bonds and non-covalent interactions maintain the binding pose. | Confirms the stability of the inhibitory complex, providing a basis for understanding drug efficacy and designing resistance-avoiding analogs. | hilarispublisher.com, nih.gov, biorxiv.org |

| Ampicillin in OmpF Porin | Translocation involves specific interactions with charged residues (e.g., Arg167, Glu117) in the porin's constriction zone. | Elucidates the molecular basis for the selective passage of zwitterionic antibiotics through bacterial porins. | acs.org, pnas.org |

| Ampicillin in OmpF Porin | A significant energy barrier exists at the constriction region, and the drug undergoes conformational reorientation to pass through. | Identifies the rate-limiting step of permeation and provides a dynamic picture of the translocation process. | nih.gov, acs.org, nih.gov |

Future Research Directions in Prodrug Design for Antimicrobial Agents

Development of Next-Generation Ampicillin (B1664943) Prodrugs

The success of first-generation ampicillin prodrugs, such as pivampicillin (B1678493), bacampicillin (B1208201), and talampicillin (B1682922), which used ester linkages to improve absorption, has paved the way for more advanced designs. encyclopedia.pubnih.gov Current research focuses on creating "smarter" ampicillin prodrugs that can overcome the limitations of older antibiotics, particularly against resilient Gram-negative bacteria.

One of the most promising strategies is the "Trojan Horse" approach, which involves creating siderophore-antibiotic conjugates. nih.gov Siderophores are iron-chelating molecules produced by bacteria to acquire iron, an essential nutrient. nih.gov By attaching ampicillin or its close relative amoxicillin (B794) to a siderophore, the resulting conjugate can hijack the bacterium's own iron uptake systems to gain entry into the cell, bypassing permeability barriers. nih.govnih.gov Research has explored conjugates of ampicillin with natural siderophores like pyoverdine and synthetic mimics such as those based on enterobactin. nih.govmdpi.com More recent work has focused on creating conjugates with artificial siderophores, such as those based on MECAM (mecha-catechol-amine), which have shown potent activity against both Gram-positive and Gram-negative pathogens, including E. coli and S. aureus. acs.org One such ampicillin conjugate proved to be the most potent in a panel, inhibiting pathogens at nanomolar concentrations. acs.org

Another evolving area is the creation of mutual prodrugs or antibiotic hybrids. nih.gov Sultamicillin, a co-drug linking ampicillin and the β-lactamase inhibitor sulbactam, is an early example. nih.govscielo.br This concept is being expanded to create next-generation hybrids where the linker is designed to be cleaved specifically within the bacterial compartment, releasing two active agents that can act synergistically. nih.gov

Table 1: Comparison of First-Generation and Next-Generation Ampicillin Prodrug Strategies

| Strategy | Primary Goal | Mechanism | Examples | Key Advantage |

|---|---|---|---|---|

| First-Generation Ester Prodrugs | Improve oral bioavailability nih.gov | Mask polar carboxyl group to increase lipophilicity and gut absorption. nih.gov Activated by non-specific esterases. encyclopedia.pub | Pivampicillin, Bacampicillin, Talampicillin encyclopedia.pubnih.gov | Enhanced absorption compared to parent ampicillin. scielo.br |

| Next-Generation Siderophore Conjugates | Overcome Gram-negative permeability barriers and enhance uptake nih.gov | Hijacks bacterial iron transport systems for active transport into the cell ("Trojan Horse"). nih.govrsc.org | MECAM-ampicillin, Pyoverdine-ampicillin mdpi.comacs.org | Potent activity against difficult-to-treat resistant bacteria. acs.org |

| Next-Generation Mutual Prodrugs (Hybrids) | Deliver two synergistic agents to the site of action nih.gov | A cleavable linker connects ampicillin to another agent (e.g., β-lactamase inhibitor). nih.gov | Sultamicillin (Ampicillin + Sulbactam) nih.gov | Potential for synergistic activity and overcoming specific resistance mechanisms. nih.gov |

Strategies for Overcoming Antimicrobial Resistance through Prodrug Approach

The prodrug concept offers a versatile platform to counteract the primary mechanisms of antimicrobial resistance (AMR). mdpi.comnih.gov By designing prodrugs that are activated by the machinery of resistance itself, researchers can turn a bacterium's defense into a vulnerability. mdpi.comresearchgate.net

A leading strategy involves targeting β-lactamase enzymes, which are a major cause of resistance to penicillin and cephalosporin (B10832234) antibiotics. mdpi.comnih.gov Researchers have developed prodrugs where a β-lactamase-cleavable core (like a cephalosporin) is attached to a potent, broad-spectrum antibiotic such as ciprofloxacin (B1669076). nih.govacs.org In the absence of β-lactamase, the prodrug is inactive. nih.govacs.org However, in a resistant bacterium that produces the enzyme, the β-lactam ring is cleaved, triggering the release of the active ciprofloxacin inside the cell. nih.govacs.org This approach selectively kills resistant bacteria while sparing beneficial microbiota that lack β-lactamases, which could reduce secondary infections. acs.orgacs.org Similar strategies have been used to create β-lactamase-activated prodrugs that release nitric oxide (NO), a molecule with broad antimicrobial properties. encyclopedia.pubmdpi.com

The "Trojan Horse" strategy using siderophore conjugates is also a powerful tool against resistance. nih.gov It directly addresses resistance mechanisms like reduced membrane permeability and the overexpression of efflux pumps by creating a new, efficient pathway for the drug to enter the cell. encyclopedia.pubnih.gov This has been shown to dramatically increase the potency of conjugated antibiotics, including ampicillin and amoxicillin, against multidrug-resistant pathogens. nih.govacs.org

Table 2: Prodrug Strategies to Counter Specific Antimicrobial Resistance Mechanisms

| Resistance Mechanism | Prodrug Strategy | Example | Outcome |

|---|---|---|---|

| Enzymatic Degradation (β-lactamases) mdpi.com | β-lactamase-activated prodrug acs.org | Cephalosporin-Ciprofloxacin Conjugate nih.govacs.org | Selective release of ciprofloxacin only in β-lactamase-producing bacteria. acs.org |

| Reduced Permeability / Efflux Pumps nih.gov | Siderophore-mediated drug delivery nih.gov | Enterobactin-Ampicillin Conjugate nih.gov | Enhanced intracellular accumulation by hijacking iron uptake pathways. nih.gov |

| General Drug Inactivation | Reviving older antibiotics encyclopedia.pub | Tebipenem Pivoxil (prodrug of carbapenem) mdpi.com | Improves oral bioavailability of a potent but poorly absorbed antibiotic. mdpi.com |

| Biofilm Formation mdpi.com | Targeted release within biofilm | Thiogalactoside-Fluoroquinolone Prodrugs mdpi.com | Weakens biofilm structure and releases antibiotic at the infection site. mdpi.com |

Integration of Omics Technologies in Prodrug Metabolism Research

Modern drug discovery is increasingly reliant on "omics" technologies—genomics, proteomics, and metabolomics—to gain a comprehensive, system-wide understanding of drug action and metabolism. mdpi.comresearchgate.net These tools are pivotal for the rational design of next-generation antimicrobial prodrugs. mdpi.comfrontiersin.org

Proteomics and genomics are crucial for identifying the specific enzymes responsible for prodrug activation. nih.gov For instance, by comparing wild-type and drug-resistant bacterial strains, researchers can pinpoint the esterase or reductase that is essential for converting the prodrug to its active form. nih.gov This knowledge is critical for designing prodrugs that are activated selectively by microbial enzymes rather than human ones. elifesciences.org Proteomics can also identify off-target protein interactions and downstream effects of the drug. frontiersin.org

Metabolomics , which analyzes the complete set of small-molecule metabolites in a biological system, provides a real-time snapshot of the cell's physiological state. researchgate.net By comparing the metabolic profile of bacteria treated with a prodrug to profiles from drugs with known mechanisms, scientists can predict the mode of action of a new compound. nih.govnih.gov This approach can reveal which metabolic pathways are disrupted by the activated drug, guiding lead optimization and identifying potential liabilities early in the discovery process. frontiersin.orgnih.gov

The integration of these omics fields (multi-omics) offers a powerful, unbiased approach to understanding the complex interplay between a prodrug, its activated form, and the bacterial cell. mdpi.comfrontiersin.org For example, a combined proteomics and metabolomics study of E. coli strains revealed that specific metabolites in the purine (B94841) pathway may play a key role in antibiotic resistance, identifying new potential targets. frontiersin.org This holistic view is essential for developing highly targeted and effective antimicrobial therapies. mdpi.com

Novel Biochemical Targets for Prodrug Activation

A key goal in modern prodrug design is to achieve activation only at the site of infection, thereby increasing efficacy and reducing off-target effects. researchgate.net This requires the identification of biochemical targets—typically enzymes—that are either unique to the pathogen or significantly overexpressed during infection. researchgate.net

As previously discussed, bacterial β-lactamases are a well-exploited target for prodrugs designed to combat resistant strains. encyclopedia.pubacs.org Another important class of activating enzymes are bacterial nitroreductases . nih.gov These enzymes, found widely in bacteria but not ubiquitously in human cells, can reduce nitroaromatic compounds. frontiersin.orgrsc.org This has led to the design of nitroarene-based prodrugs that, upon activation by a bacterial nitroreductase, release a potent antibacterial agent. rsc.org This strategy aims to improve solubility and ensure bacteria-specific drug release. rsc.org

Recent research has uncovered even more specific targets. Studies in Staphylococcus species have identified distinct bacterial esterases, GloB (a glyoxalase) and FrmB , that are responsible for activating carboxy ester prodrugs. elifesciences.orgnih.gov Crucially, researchers have begun to map the structural and substrate specificities of these enzymes. elifesciences.org This allows for the structure-guided design of promoieties that are stable in human serum (avoiding cleavage by human esterases) but are readily cleaved by these specific staphylococcal enzymes. elifesciences.org Other potential targets include bacterial glycosidases , which can be used to activate glycoside-based prodrugs. mdpi.com

Beyond endogenous enzymes, a futuristic approach involves bioorthogonal activation . researchgate.net This strategy uses an exogenous, non-native catalyst, sometimes referred to as a "nanozyme," which is delivered to the infection site to activate a specifically designed prodrug. researchgate.net This provides an exceptional level of spatial and temporal control over drug release, completely uncoupling activation from the host or bacterial metabolism. researchgate.net

Table 3: Emerging Biochemical Targets for Antimicrobial Prodrug Activation

| Enzyme/Target Class | Basis for Targeting | Prodrug Type | Status/Example |

|---|---|---|---|

| β-Lactamases encyclopedia.pub | Enzyme is a primary mechanism of resistance. acs.org | Cephalosporin-based conjugates acs.org | Releases agents like ciprofloxacin or nitric oxide upon activation. mdpi.comacs.org |

| Nitroreductases (NTR) nih.gov | Enzymes are common in bacteria and can activate specific chemical groups. frontiersin.orgrsc.org | Nitroaromatic prodrugs rsc.org | Designed to release halogenated phenazine (B1670421) (HP) agents. rsc.org |

| Staphylococcal Esterases (GloB, FrmB) elifesciences.orgnih.gov | Specific bacterial esterases with unique substrate preferences. elifesciences.org | Carboxy ester prodrugs elifesciences.org | Enables design of promoieties selectively cleaved by S. aureus enzymes. elifesciences.org |

| Glycosidases mdpi.com | Expressed by certain bacteria for carbohydrate metabolism. mdpi.com | Glycoside derivatives of antibacterials mdpi.com | Triclosan glycoside prodrugs have been explored. mdpi.com |

| Bioorthogonal Catalysts researchgate.net | Exogenous trigger for maximum control. researchgate.net | Custom-designed prodrugs | "Nanozymes" that activate prodrugs within biofilms. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products